molecular formula C16H18N2O B14119191 (S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide

(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide

Cat. No.: B14119191
M. Wt: 254.33 g/mol
InChI Key: MPVXJQZHFQGDDF-AWEZNQCLSA-N
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Description

(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide is a chiral pyrrolidine carboxamide derivative of high synthetic value. With a molecular formula of C16H18N2O and a molecular weight of 254.33 g/mol, this compound is characterized by its (S)-stereochemistry and a naphthalene moiety designed to enhance hydrophobic interactions . It is supplied with a purity of not less than 98% . Its primary researched application is as an effective ligand for copper-catalyzed cross-coupling reactions. Scientific literature identifies this specific compound as a powerful ligand that enables challenging transformations, such as the coupling of (hetero)aryl chlorides with sodium methanesulfinate, showcasing its utility in constructing complex sulfur-containing molecules valuable for discovery chemistry . The naphthalene group contributes to the ligand's performance, likely by modifying the steric and electronic properties of the copper catalyst. This compound is part of the broader and highly important family of pyrrolidine-based molecules. The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, contributing to the stereochemistry and three-dimensional coverage of a molecule, which can be critical for achieving target selectivity . Pyrrolidine carboxamides, in general, have been explored for various biological activities, including roles as enzyme inhibitors . This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

(2S)-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H18N2O/c1-11-8-9-12-5-2-3-6-13(12)15(11)18-16(19)14-7-4-10-17-14/h2-3,5-6,8-9,14,17H,4,7,10H2,1H3,(H,18,19)/t14-/m0/s1

InChI Key

MPVXJQZHFQGDDF-AWEZNQCLSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2C=C1)NC(=O)[C@@H]3CCCN3

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CCCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Coupling of (S)-Pyrrolidine-2-Carboxylic Acid with 2-Methylnaphthalen-1-Amine

The most widely reported method involves activating (S)-pyrrolidine-2-carboxylic acid (IUPAC name: (2S)-pyrrolidine-2-carboxylic acid) using carbodiimide-based reagents, followed by amide bond formation with 2-methylnaphthalen-1-amine. In a representative procedure, equimolar amounts of (S)-pyrrolidine-2-carboxylic acid (1.0 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) are dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Hydroxybenzotriazole (HOBt, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added to suppress racemization and facilitate activation. After stirring for 20 minutes at 25°C, 2-methylnaphthalen-1-amine (1.0 equiv) is introduced, and the reaction proceeds for 12–18 hours. Workup involves sequential washing with 5% sodium bicarbonate and 1M HCl, followed by column chromatography (10–70% ethyl acetate/hexane) to isolate the product in 68–72% yield.

Critical Parameters for Yield Optimization
  • Solvent Selection : Polar aprotic solvents like DCM or tetrahydrofuran (THF) improve reagent solubility, while dimethylformamide (DMF) accelerates reaction rates but complicates purification.
  • Temperature Control : Reactions conducted above 30°C risk epimerization at the chiral center of the pyrrolidine ring, reducing enantiomeric excess (ee) to <90%.
  • Catalyst Loading : Substoichiometric HOBt (0.1–0.2 equiv) suffices to minimize side reactions, though excess EDC ensures complete activation.

Alternative Pathways: Reductive Amination and Enzymatic Resolution

A patent by discloses a reductive amination approach using 2-methylpyrrolidine and 1-naphthaldehyde, though this method yields racemic mixtures requiring subsequent chiral separation. Enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) achieves >99% ee but suffers from low throughput (35–40% yield).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, naphthyl-H), 7.85–7.45 (m, 6H, aromatic), 6.12 (s, 1H, NH), 4.32 (q, J = 6.8 Hz, 1H, pyrrolidine-CH), 3.45–3.20 (m, 2H, pyrrolidine-NCH₂), 2.55 (s, 3H, CH₃), 2.20–1.80 (m, 4H, pyrrolidine-CH₂).
  • HRMS (ESI+): m/z calcd for C₁₆H₁₈N₂O [M+H]⁺ 255.1497, found 255.1493.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms >98% purity with a retention time of 12.7 minutes. Chiral HPLC (Chiralpak IA, hexane/isopropanol 80:20) verifies enantiomeric excess (>99%).

Industrial-Scale Production Considerations

Cost-Effective Reagent Alternatives

Replacing EDC/HOBt with propylphosphonic anhydride (T3P®) reduces reaction time to 4 hours and increases yield to 85% while eliminating column chromatography.

Waste Stream Management

DCM is recycled via distillation (bp 40°C), recovering >90% solvent. Aqueous washes are neutralized with Ca(OH)₂ to precipitate EDTA derivatives for safe disposal.

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Cost (USD/g) Scalability
EDC/HOBt Coupling 68–72 >99 12.50 Pilot-scale
Reductive Amination 40–45 50 8.20 Lab-scale
Enzymatic Resolution 35–40 >99 22.80 Nonviable

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

    Substitution: The compound can participate in substitution reactions where functional groups on the naphthalene ring or pyrrolidine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Variations

The table below highlights critical structural differences and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological/Chemical Activity Reference
(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide 2-Methylnaphthyl, (S)-configuration C₁₆H₁₈N₂O 270.33 Chiral center at C2; naphthyl group enhances hydrophobicity Not explicitly reported
(2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide 4-Hydroxy, 2-Methylnaphthyl, (2S,4R) C₁₆H₁₈N₂O₂ 270.33 Hydroxy group at C4 improves polarity and hydrogen bonding Potential pharmacological applications (structural inference)
4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]-N-(pyrimidin-4-yl)pyrrolidine-2-carboxamide (21g) 4-Hydroxy, 4-nitrophenylsulfonyl, pyrimidinyl C₁₆H₁₆N₄O₅S 376.39 Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance stability Anthelmintic activity comparable to albendazole
(2R,4S)-N-(2,5-Difluorophenyl)-4-Hydroxy-1-(trifluoroacetyl)pyrrolidine-2-carboxamide 4-Hydroxy, trifluoroacetyl, difluorophenyl, (2R,4S) C₁₄H₁₃F₅N₂O₃ 376.26 Fluorinated groups enhance metabolic stability and membrane permeability Induces apoptosis in hepatocellular carcinoma cells (HepG2)
(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide Diphenylethyl hydroxy group, (2S) C₁₉H₂₂N₂O₂ 310.40 Bulky aromatic substituents enable chiral catalysis Used as a chiral catalyst in asymmetric synthesis

Impact of Substituents on Activity

  • Naphthyl vs.
  • Hydroxy Groups : The 4-hydroxy substituent in (2S,4R)-configured analogs () improves solubility and hydrogen-bonding capacity, which may influence receptor affinity or pharmacokinetics.
  • Heterocyclic Modifications : Pyrimidinyl () and isoxazolyl/thiazolyl groups () introduce π-π stacking or hydrogen-bonding interactions, critical for target engagement in anthelmintic or anticancer activities.

Stereochemical Influence

  • The (S)-configuration in the target compound contrasts with the (2R,4S)-configured analogue in . Stereochemistry dictates spatial orientation of functional groups, affecting binding to chiral biological targets. For example, the (2R,4S)-configured compound in showed significant apoptosis induction, suggesting enantioselective activity .

Research Findings and Data

Anthelmintic Activity

  • Compound 21g () demonstrated anthelmintic efficacy comparable to albendazole, attributed to its pyrimidinyl and 4-nitrophenylsulfonyl groups. These substituents likely enhance target binding to helminth-specific enzymes .

Anticancer Activity

  • The (2R,4S)-configured pyrrolidine-2-carboxamide in induced apoptosis in HepG2 cells at 50 μM, with a 35% increase in late apoptosis compared to controls. Fluorinated groups may enhance cellular uptake and stability .

Biological Activity

(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide, also referred to as HMNPC, is a compound derived from the combination of 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores the biological activity of HMNPC, presenting data from research studies, case studies, and relevant findings.

  • Molecular Formula : C16H18N2O
  • Molecular Weight : 254.33 g/mol
  • Purity : ≥ 98% .

Research indicates that HMNPC exhibits significant interaction with various biological targets. It has been studied for its ability to modulate pathways involved in cell proliferation and apoptosis. The compound's structure suggests that it may interact with specific receptors or enzymes, influencing cellular responses.

Antitumor Activity

Neuroprotective Effects

HMNPC has also been investigated for its neuroprotective properties. In models of neurodegeneration, it was shown to reduce oxidative stress and prevent neuronal cell death. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

  • In Vitro Studies :
    • A study conducted on human glioma cells revealed that treatment with HMNPC resulted in a significant increase in mitochondrial membrane fluidity and enhanced DNA synthesis, indicating its role in promoting cell growth under specific conditions .
    • Another investigation showed that HMNPC could enhance mitochondrial mass in treated cells, suggesting its potential role in energy metabolism regulation .
  • Animal Models :
    • In vivo studies using rodent models demonstrated that administration of HMNPC led to reduced tumor size in xenograft models of breast cancer. The compound's ability to modulate immune responses was noted as a contributing factor to its efficacy .

Data Table: Summary of Biological Activities

Activity TypeModel UsedResultReference
AntitumorHuman glioma cellsSignificant inhibition of proliferation
NeuroprotectionNeurodegeneration modelsReduced oxidative stress
Mitochondrial MassHuman cancer cell linesIncreased mitochondrial mass
Tumor GrowthRodent xenograft modelsDecreased tumor size

Q & A

Q. How to validate antiviral potency discrepancies across assays?

  • Validation Steps :
  • Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) to minimize variability.
  • Orthogonal Assays : Compare plaque reduction (log10_{10} TCID50_{50}) with CPE inhibition .

Q. What metrics define therapeutic potential in preclinical studies?

  • Key Parameters :
  • TI (Therapeutic Index) : SI >10 preferred.
  • PK/PD : Assess bioavailability (e.g., rat IV t1/2_{1/2} >2 hr) and tissue distribution .

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